Product packaging for S-(3-Carboxypropyl)-L-cysteine(Cat. No.:CAS No. 30845-11-5)

S-(3-Carboxypropyl)-L-cysteine

Cat. No.: B610632
CAS No.: 30845-11-5
M. Wt: 207.24
InChI Key: WNFNRNDFHINZLV-YFKPBYRVSA-N
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Description

Significance of S-(3-Carboxypropyl)-L-cysteine in Mammalian Physiology

In mammalian physiology, this compound is primarily recognized as a potent and selective inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). osti.govnih.gov CSE is a key enzyme in the transsulfuration pathway, which is responsible for the synthesis of cysteine from methionine. nih.gov Furthermore, CSE is one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in a wide array of physiological processes. osti.govnih.gov

The inhibitory action of CPC on CSE is specific and reversible. It effectively blocks both the canonical cleavage of cystathionine and the synthesis of H₂S from cysteine catalyzed by CSE. osti.gov Research has shown that CPC does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST). osti.gov This selectivity makes CPC a valuable tool for studying the specific roles of CSE in cellular processes. By inhibiting CSE, CPC can reduce the flux of the transsulfuration pathway by as much as 80-90% in cultured cells. osti.govnih.gov The inhibitory constants (Ki) of CPC for human CSE have been determined, highlighting its competitive nature against the enzyme's substrates. medkoo.com

Enzyme/ProcessEffect of this compoundInhibitory Constant (Ki)Reference
Cystathionine γ-lyase (CSE) - Cystathionine CleavageInhibition50 ± 3 µM medkoo.comosti.gov
Cystathionine γ-lyase (CSE) - H₂S Synthesis from CysteineInhibition180 ± 15 µM medkoo.comosti.gov
Transsulfuration Pathway FluxInhibition (80-90% in cultured cells)Not Applicable osti.govnih.gov
Cystathionine β-synthase (CBS)No significant inhibitionNot Applicable osti.gov
Mercaptopyruvate sulfurtransferase (MPST)No significant inhibitionNot Applicable osti.gov

Role of this compound in Plant Biochemistry and Metabolism

The presence and function of this compound in plants are not as well-documented as in mammals. Much of the research on related compounds in plants has focused on its isomer, S-(2-carboxypropyl)-L-cysteine, and its derivatives, particularly within the Allium genus (onions and garlic) and in legumes. mdpi.comspandidos-publications.comjst.go.jp

In Allium species, sulfur compounds are central to their characteristic flavor and potential health benefits. The biosynthesis of many of these flavor precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), is thought to begin with glutathione (B108866). ashs.orgnih.gov Intermediates in this proposed pathway include γ-glutamyl peptides. cabidigitallibrary.org One such identified intermediate is S-2-carboxypropyl glutathione. ashs.org Furthermore, γ-glutamyl-S-(2-carboxypropyl)-cysteinylglycine has been identified as a γ-glutamyl peptide in onions (Allium cepa). phcogrev.com While these findings point to the presence of the S-carboxypropyl moiety in plant metabolic pathways, direct evidence for the natural occurrence and specific metabolic role of this compound remains limited.

Some studies have identified metabolites of S-carboxypropyl-cysteine derivatives in humans following the consumption of Allium vegetables. For instance, N-acetyl-S-(2-carboxypropyl)-L-cysteine has been detected in human urine after the ingestion of black garlic and is considered a potential biomarker for the consumption of Allium vegetables. mdpi.comarxiv.org This suggests that S-carboxypropyl-cysteine derivatives are present in these plants and are metabolized by the human body.

CompoundObserved inProposed Role/SignificanceReference
S-2-Carboxypropyl glutathioneAllium speciesBiosynthetic precursor to flavor compounds ashs.org
γ-Glutamyl-S-(2-carboxypropyl)-cysteinylglycineOnion (Allium cepa)γ-Glutamyl peptide intermediate phcogrev.com
S-(2-Carboxyethyl)-L-cysteineLegumes (e.g., Calliandra, Acacia)Naturally occurring non-proteinogenic amino acid mdpi.com
N-acetyl-S-(2-carboxypropyl)-L-cysteineHuman urine after Allium consumptionMetabolite and potential biomarker mdpi.comarxiv.org

This compound as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids are amino acids that are not genetically coded for incorporation into proteins. nih.govlibretexts.org Plants, in particular, produce a vast array of these compounds, which serve diverse functions in primary and secondary metabolism. frontiersin.orgnih.gov They can act as metabolic intermediates, signaling molecules, and defense compounds against herbivores and pathogens. frontiersin.orgmdpi.com

This compound fits within this classification. Its chemical structure, featuring an L-cysteine backbone modified at the sulfur atom, precludes it from being a substrate for ribosomal protein synthesis. The chemical and physical properties of this compound have been characterized and are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₃NO₄S scbt.comnih.govsigmaaldrich.com
Molecular Weight207.25 g/mol scbt.comnih.govsigmaaldrich.com
AppearanceWhite to beige powder sigmaaldrich.com
IUPAC Name4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid medkoo.comnih.gov
CAS Number30845-11-5 medkoo.comscbt.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4S B610632 S-(3-Carboxypropyl)-L-cysteine CAS No. 30845-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNRNDFHINZLV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of S 3 Carboxypropyl L Cysteine

Enzymatic Pathways Leading to S-(3-Carboxypropyl)-L-cysteine Formation

The formation of this compound is primarily discussed in the context of its use as a laboratory tool rather than as a product of a well-defined natural biosynthetic pathway.

This compound is recognized as a potent and selective inhibitor of the transsulfuration pathway. chemicalbook.comsigmaaldrich.com This pathway is crucial for converting methionine-derived homocysteine into cysteine, a precursor for glutathione (B108866) and hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.net

The compound's regulatory action is achieved by specifically targeting the enzyme Cystathionine (B15957) γ-lyase (CSE). sigmaaldrich.comnih.gov CSE is a key pyridoxal (B1214274) 5´-phosphate (PLP)-dependent enzyme that catalyzes the final step in the canonical transsulfuration pathway, the α-γ elimination of cystathionine to produce cysteine. researchgate.net It is also a major source of endogenous H₂S through the α-β elimination of cysteine. researchgate.net

Research demonstrates that this compound acts as a reversible inhibitor of CSE, effectively blocking both the cystathionine cleavage and the cysteine-dependent H₂S synthesis reactions. sigmaaldrich.comnih.gov Studies using cultured cells have shown that CPC can inhibit the transsulfuration flux by 80-90%. researchgate.netnih.gov A significant aspect of its function is its selectivity; it does not inhibit other key enzymes in sulfur metabolism, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST). researchgate.netnih.gov This specificity makes it a valuable tool for studying the precise role of CSE in cellular processes. nih.gov

Table 1: Inhibitory Action of this compound on Human Cystathionine γ-lyase (CSE)

Data sourced from a 2019 study on the inhibitory effects of CPC on human CSE. researchgate.netnih.gov

The specific natural biosynthetic precursors and substrates that lead to the formation of this compound are not extensively detailed in the available scientific literature. The compound is structurally a thioether derivative of L-cysteine, suggesting a synthetic linkage between an L-cysteine molecule and a four-carbon dicarboxylic acid moiety. chemicalbook.com However, the precise in-vivo substrates and pathway are not well-established.

Consistent with the lack of a defined biosynthetic pathway, the specific enzymes responsible for catalyzing the synthesis of this compound in organisms have not been identified in the reviewed scientific literature. Research has focused on the enzymes it inhibits rather than those that produce it.

Precursors and Substrates in this compound Biosynthesis

Degradation and Catabolism of this compound

Information regarding the metabolic breakdown of this compound is sparse. The pathways for its degradation and the resulting products have not been a primary focus of the available research.

The specific metabolites and downstream catabolic products resulting from the breakdown of this compound in mammals or other organisms are not documented in the scientific literature that was reviewed.

While N-acetylation is a common step in the metabolism of cysteine S-conjugates, forming mercapturic acids for excretion, the specific N-acetylation of this compound in mammals has not been reported in the available scientific studies. The formation of a metabolite named N-acetyl-S-(2-carboxypropyl)-L-cysteine has been identified in humans, but this pertains to a structural isomer of the compound . There is no documented evidence for the formation of N-acetyl-S-(3-carboxypropyl)-L-cysteine.

Compound Index

Table 2: List of Chemical Compounds Mentioned

Role of Specific Enzymes in this compound Degradation

The primary enzymatic route for the breakdown of this compound and similar cysteine S-conjugates involves a class of enzymes known as Cysteine S-conjugate β-lyases (C-S lyases). nih.gov

These pyridoxal 5'-phosphate (PLP) dependent enzymes catalyze a β-elimination reaction, which results in the cleavage of the carbon-sulfur (C-S) bond. nih.govcreative-enzymes.com The reaction proceeds by removing the cysteine moiety, which is then converted to pyruvate (B1213749) and ammonia. creative-enzymes.com The other product is the corresponding thiol; in the case of this compound, this would be 4-mercaptobutanoic acid. C-S lyases exhibit broad substrate specificity, acting on a wide range of L-cysteine S-conjugates. creative-enzymes.com An example of a human enzyme with this activity is glutamine transaminase K (GTK), which functions as both an aminotransferase and a cysteine S-conjugate β-lyase. reading.ac.uk

A second enzymatic pathway involved in the metabolism of this compound is N-acetylation . This reaction is catalyzed by cysteine-S-conjugate N-acetyltransferases . This modification is a key step in the mercapturic acid pathway, a major route for the detoxification and excretion of xenobiotics and their metabolites. spandidos-publications.com The resulting N-acetylated compound is more water-soluble and can be readily excreted in urine. nih.gov The identification of N-acetyl-S-(2-carboxypropyl)-L-cysteine as a human metabolite strongly indicates that this compound is also a substrate for these enzymes. nih.gov

In certain bacteria, alternative degradation pathways for S-alkylcysteine compounds exist, involving a series of steps including acetylation, oxidation, and deacetylation to ultimately salvage and regenerate cysteine. nih.govacs.org

Table 1: Enzymes in this compound Metabolism

Enzyme Class Specific Enzyme Example Metabolic Pathway Action on this compound Products
Cysteine S-conjugate β-lyase Human Glutamine Transaminase K (GTK) Catabolism / Degradation Cleavage of the C-S bond via β-elimination. reading.ac.uk Pyruvate, Ammonia, 4-mercaptobutanoic acid. nih.govcreative-enzymes.com

| N-acetyltransferase | Cysteine-S-conjugate N-acetyltransferase | Mercapturic Acid Pathway (Detoxification) | Adds an acetyl group to the nitrogen of the cysteine moiety. spandidos-publications.com | N-acetyl-S-(3-carboxypropyl)-L-cysteine. nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
L-cysteine
S-(2-carboxypropyl)-L-cysteine
Glutathione
Methacrylic acid
Valine
Methacrylyl-CoA
Glutamic acid
Glycine
N-acetyl-S-(2-carboxypropyl)-L-cysteine
Pyruvate
Ammonia
4-mercaptobutanoic acid

Molecular Mechanisms and Biological Activities of S 3 Carboxypropyl L Cysteine

Enzyme Inhibition and Modulation by S-(3-Carboxypropyl)-L-cysteine

This compound acts as a potent and selective reversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway. sigmaaldrich.com Its inhibitory action extends to both the canonical cleavage of cystathionine and the synthesis of H₂S from cysteine. sigmaaldrich.com

Inhibition of Cystathionine γ-lyase (CSE) by this compound

CPC has been identified as a significant inhibitor of CSE, an enzyme crucial for the production of H₂S, a gaseous signaling molecule with diverse physiological roles. nih.govosti.gov Unlike some inhibitors, the effectiveness of CPC does not hinge on the order of substrate or inhibitor addition. nih.govosti.gov

A key characteristic of CPC is its high specificity for CSE. nih.gov Studies have demonstrated that CPC selectively inhibits CSE without significantly affecting other enzymes involved in H₂S biogenesis. nih.govosti.gov The enzymes that are largely unaffected by CPC include cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST). sigmaaldrich.comnih.govosti.gov This selectivity makes CPC a valuable tool for studying the specific roles of CSE in various biological processes.

Kinetic analyses have revealed that this compound functions as a competitive inhibitor of cystathionine γ-lyase (CSE) for both its cystathionine and cysteine cleavage reactions. researchgate.netmedkoo.comnih.gov This means that CPC competes with the natural substrates, cystathionine and cysteine, for binding to the active site of the enzyme. nih.gov The inhibition constants (Ki) of CPC differ for these two reactions. For the γ-elimination of cystathionine, the Ki value is approximately 50 ± 3 μM. nih.govosti.gov In the case of H₂S synthesis from cysteine, the Ki value is higher, around 180 ± 15 μm. nih.govosti.govmedkoo.com The lower Ki for the cystathionine cleavage reaction suggests that CPC competes more effectively against the larger cystathionine substrate compared to the smaller cysteine substrate. medkoo.com

Table 1: Competitive Inhibition of CSE by this compound

Substrate Ki Value (μM)
Cystathionine 50 ± 3 nih.govosti.gov

This table summarizes the inhibition constants (Ki) of this compound (CPC) for the two main reactions catalyzed by cystathionine γ-lyase (CSE).

This compound effectively inhibits the synthesis of hydrogen sulfide (B99878) (H₂S) by cystathionine γ-lyase (CSE) from both cysteine and cystathionine. nih.govnih.gov This inhibition of H₂S production has been observed to be more potent with CPC compared to the commonly used inhibitor propargylglycine (B1618536) (PPG) when the enzyme is simultaneously exposed to the substrate and inhibitor without preincubation. nih.gov In cellular models, CPC has been shown to inhibit the transsulfuration flux, which is an indicator of the canonical CSE reaction, by 80-90% in HepG2 cells at a concentration of 2.5 mM. medkoo.com

Competitive Inhibition Kinetics of this compound on CSE

Interactions with Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes

Cystathionine γ-lyase belongs to the family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.gov These enzymes utilize PLP as a cofactor to catalyze a variety of reactions involving amino acids. The interaction of this compound with CSE occurs at the PLP-containing active site. researchgate.netnih.gov While CPC is a potent inhibitor of CSE, it shows selectivity and does not significantly inhibit other PLP-dependent enzymes involved in H₂S synthesis, such as cystathionine β-synthase. sigmaaldrich.comnih.govosti.gov This specificity is crucial for its use as a targeted inhibitor in research. The mechanism of many PLP-dependent enzymes involves the formation of a Schiff base between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. nih.gov

Crystal Structure Analysis of Enzyme-S-(3-Carboxypropyl)-L-cysteine Complexes

The molecular basis for the inhibitory effect of this compound on human cystathionine γ-lyase (CSE) has been elucidated through crystal structure analysis. nih.govosti.gov The crystal structure of the human CSE in complex with a CPC-derived aminoacrylate intermediate has been resolved at 2.5 Å. nih.govosti.govnih.gov This structural data reveals that CPC, being an analog of cystathionine, binds to the active site of CSE. researchgate.netnih.gov The co-crystallization of CSE with CPC results in the formation of an aminoacrylate intermediate, which effectively blocks the substrate from binding to the pyridoxal 5'-phosphate (PLP) cofactor, thereby preventing the enzymatic reaction from proceeding. researchgate.netnih.gov This structural insight provides a clear framework for understanding the competitive inhibition mechanism of CPC.

Cellular Effects and Signaling Pathways Influenced by this compound

This compound (CPC) is a compound that demonstrates significant influence over specific cellular metabolic pathways, primarily through its targeted inhibition of a key enzyme. Its effects are most pronounced in the regulation of sulfur-containing amino acid metabolism.

The transsulfuration pathway is a crucial metabolic route for the conversion of methionine to cysteine. A key enzyme in this pathway is cystathionine γ-lyase (CSE). Research has demonstrated that this compound is a potent and selective reversible inhibitor of CSE. sigmaaldrich.com In cultured cells, CPC has been shown to effectively target CSE, leading to a substantial decrease in the transsulfuration flux. nih.govosti.gov

This inhibitory effect was quantified in studies using cultured HepG2 cells by monitoring the transfer of a radiolabel from [³⁵S]methionine to glutathione (B108866) (GSH), a downstream product of the pathway. nih.gov The results indicated that CPC is permeable to cell membranes and inhibits the transsulfuration flux in a concentration-dependent manner. nih.gov At concentrations of 2.5 mM, CPC caused an inhibition of over 80%, and at concentrations of 5 mM or higher, the inhibition reached approximately 90% compared to untreated control cells. nih.govresearchgate.net This demonstrates a significant and potent regulatory effect on this specific metabolic pathway within a cellular context. nih.govproteopedia.org

Table 1: Inhibitory Effect of this compound on Transsulfuration Flux in HepG2 Cells Data derived from studies monitoring radiolabel transfer from [³⁵S]methionine to Glutathione (GSH) over 17 hours.

CPC Concentration (mM)Approximate Inhibition of Transsulfuration Flux
0.5>20%
1.0~50%
2.5≥80%
5.0~90%
10.0>90%

This compound indirectly modulates the cellular redox state through its inhibition of cystathionine γ-lyase (CSE). This modulation occurs via two primary mechanisms.

First, the transsulfuration pathway, which CPC inhibits, is the primary route for the synthesis of the amino acid cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant that plays a critical role in maintaining cellular redox homeostasis. By inhibiting CSE, CPC curtails the endogenous production of cysteine, which in turn can limit the cell's capacity to synthesize GSH. The inhibition of transsulfuration flux is, in fact, monitored by measuring the reduced incorporation of methionine into GSH, directly linking CPC's action to this key redox buffer. nih.govnih.gov

Second, the enzyme CSE is a significant source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule now recognized as a gasotransmitter with roles in redox signaling. nih.govosti.gov CPC has been identified as an inhibitor of CSE-dependent H₂S synthesis. sigmaaldrich.comnih.gov By blocking this activity, CPC reduces the cellular levels of H₂S, thereby altering the landscape of redox-sensitive signaling pathways that are modulated by this gasotransmitter.

A key feature of this compound is its high selectivity. While it potently inhibits cystathionine γ-lyase (CSE), it has been shown to spare other enzymes involved in related metabolic pathways. nih.govosti.gov

Specifically, CPC does not inhibit cystathionine β-synthase (CBS) or mercaptopyruvate sulfurtransferase (MST). sigmaaldrich.comnih.govnih.gov CBS is the enzyme that catalyzes the step immediately preceding CSE in the transsulfuration pathway, condensing homocysteine and serine to form cystathionine. uniprot.orgebi.ac.uk The metabolism of homocysteine is, in turn, linked to the methionine cycle, which involves compounds like S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH). mdpi.com

Because CPC selectively blocks CSE but not CBS, it is likely to cause an accumulation of cystathionine, the substrate for CSE. researchgate.net This represents a direct interaction with the metabolic flow of sulfur-containing amino acids, altering the concentrations of intermediates within the pathway. The lack of inhibition of CBS and MST underscores the compound's specific mechanism of action, focusing its effects on the latter stage of the transsulfuration pathway. nih.govnih.gov

Table 2: Enzyme Selectivity of this compound

EnzymeRole in MetabolismEffect of CPC
Cystathionine γ-lyase (CSE)Converts cystathionine to cysteine; produces H₂S. proteopedia.orgInhibited. sigmaaldrich.comnih.gov
Cystathionine β-synthase (CBS)Converts homocysteine and serine to cystathionine. uniprot.orgNot inhibited. nih.govnih.gov
Mercaptopyruvate sulfurtransferase (MST)Involved in H₂S biogenesis. nih.govNot inhibited. nih.govnih.gov

Analytical Methodologies for S 3 Carboxypropyl L Cysteine Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating S-(3-Carboxypropyl)-L-cysteine from complex mixtures, enabling its precise detection and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of S-substituted cysteine derivatives. researchgate.net Due to the compound's structure, which includes polar carboxyl and amino groups, reversed-phase HPLC is a common approach. nih.gov However, this compound lacks a strong chromophore, which makes direct UV detection less sensitive. mdpi.com To overcome this, pre-column derivatization is frequently employed to attach a UV-active or fluorescent tag to the molecule.

Common derivatization reagents for amino acids like this compound include:

o-phthaldialdehyde (OPA): Reacts with the primary amine in the presence of a thiol (like tert-butylthiol) to form a highly fluorescent isoindole derivative, enabling sensitive detection. researchgate.net

Dansyl chloride: This reagent also reacts with the primary amino group, yielding a stable, fluorescent derivative that can be readily detected. mdpi.com

Phenyl isothiocyanate (PITC): Forms a phenylthiocarbamoyl derivative that can be detected by UV absorbance. mdpi.com

A typical HPLC method involves separation on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Metabolite Analysis

For comprehensive metabolite profiling and high-sensitivity quantification, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is an exceptionally powerful tool. researchgate.netcdc.gov This technique combines the superior separation efficiency of UHPLC with the mass accuracy and sensitivity of HRMS, making it ideal for analyzing complex biological samples like urine. researchgate.netnih.govumn.eduacs.org

In a study analyzing organosulfur compounds (OSCs) in human urine after the consumption of black garlic, UHPLC-HRMS was used to identify and quantify numerous metabolites, including S-substituted cysteines. researchgate.netnih.govumn.eduacs.org The analysis revealed the presence of S-(2-carboxypropyl)-L-cysteine, an isomer of the target compound, highlighting the method's ability to distinguish between structurally similar molecules. researchgate.netnih.govumn.eduacs.org The high mass accuracy of the HRMS detector (such as an Orbitrap or Q-TOF) allows for the confident identification of compounds based on their exact mass. researchgate.netresearchgate.net

Below is a table of selected organosulfur compounds and their metabolites identified in human urine using UHPLC-HRMS, demonstrating the quantitative capabilities of this methodology. researchgate.net

CompoundMean Excretion (nmol)Standard Deviation (nmol)
Methiin17,9546040
Isoalliin15,0019241
S-(2-Carboxypropyl)-L-cysteine88047220
S-Propyl-L-cysteine70351392
N-acetyl-S-(2-carboxypropyl)-L-cysteineDetected-
N-acetyl-S-allyl-L-cysteine (NASAC)Detected-

This interactive table summarizes key findings from a UHPLC-HRMS analysis of human urine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for analyzing amino acids, but it requires chemical derivatization because compounds like this compound are polar, non-volatile, and thermally labile in their native form. mdpi.commdpi.commdpi.com The primary goal of derivatization is to replace the active hydrogens on the carboxyl, amino, and thiol groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. mdpi.commdpi.com

Common derivatization strategies for GC-MS analysis of amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. mdpi.combeilstein-journals.org

Two-Step Esterification and Acylation: This involves first converting the carboxylic acid groups to their methyl esters using methanolic HCl. mdpi.comacs.org This is followed by acylation of the amino and hydroxyl groups using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comacs.org

The resulting derivatives can be separated on a low-polarity capillary column (e.g., SLB-5ms) and detected with high specificity and sensitivity by the mass spectrometer. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Analogs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative analysis of small molecules in complex biological matrices due to its exceptional sensitivity and specificity. This technique is particularly well-suited for analyzing mercapturic acids, the class of compounds to which this compound belongs.

In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). For mercapturic acids, ESI in negative ion mode is often preferred as it provides greater sensitivity. The ionized molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the target analyte, minimizing interferences from the sample matrix.

This approach allows for the development of high-throughput methods for the simultaneous quantification of multiple mercapturic acids in urine or plasma, which is invaluable for biomarker and metabolomics studies.

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the cysteine backbone and the carboxypropyl side chain.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals can confirm the presence of key functional groups, such as the two carboxyl carbons, the carbons adjacent to the sulfur and nitrogen atoms, and the aliphatic carbons of the propyl chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the compound's structure. While specific spectral data for this compound is not widely published, the principles of NMR analysis of cysteine derivatives are well-established for structural verification.

X-ray Diffraction Crystallography in this compound Research

X-ray diffraction crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including how inhibitors like this compound (CPC) interact with their biological targets. This methodology provides high-resolution structural data, offering a precise framework for understanding the molecular basis of a compound's inhibitory action.

In the context of this compound research, X-ray crystallography has been instrumental in visualizing its binding to cystathionine (B15957) γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis. A significant study reported the crystal structure of human CSE in a complex with an aminoacrylate intermediate derived from CPC, resolved to 2.5 Å. nih.govosti.gov This structural analysis revealed the precise orientation of the inhibitor within the enzyme's active site, clarifying the mechanism of inhibition. nih.gov The data obtained from such crystallographic studies are essential for structure-based drug design and the development of more potent and specific inhibitors. osti.gov

The process involves crystallizing the target protein (e.g., CSE) in the presence of the ligand (CPC). The resulting crystal is then exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. pdx.edu The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, a detailed atomic model of the protein-ligand complex can be constructed, showing the specific amino acid residues involved in binding and the conformational changes that occur upon inhibition.

Table 1: Crystallographic Data for Human Cystathionine γ-lyase (CSE) in Complex with this compound (CPC) Intermediate

Parameter Value Reference
PDB ID 6NNA pdbj.org
Resolution 2.50 Å nih.govosti.gov
Method X-RAY DIFFRACTION pdbj.org
Ligand Aminoacrylate intermediate derived from CPC nih.govosti.gov

Derivatization Strategies for Enhanced Detection

The analysis of S-substituted cysteine derivatives like this compound often requires derivatization prior to chromatographic separation and detection. Derivatization is a chemical modification process that converts the analyte into a product (a derivative) with properties more suitable for a given analytical method. google.com This strategy is employed to overcome challenges such as poor volatility, thermal instability, or the lack of a suitable chromophore or fluorophore for detection by common techniques like HPLC with UV or fluorescence detectors. shimadzu.com For sulfur-containing amino acids, derivatization also serves to stabilize reactive thiol groups, preventing their oxidation during sample preparation. nih.gov

Several reagents are used for the pre-column derivatization of amino acids, each with distinct advantages for specific applications. shimadzu.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular choice for its rapid reaction and the high sensitivity it imparts. shimadzu.com

Dansyl Chloride (Dns-Cl): This reagent reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole (B134444) groups, to produce stable, fluorescent derivatives. It has been successfully used for the analysis of S-substituted cysteine derivatives in various samples. researchgate.net

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the N-terminal amino group of amino acids to form phenylthiocarbamyl (PTC) derivatives. These derivatives are UV-active, allowing for sensitive detection by HPLC. shimadzu.comashs.org

Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): This reagent reacts with amino groups to form stable, highly fluorescent derivatives, enabling detection at very low concentrations. It has been employed for the analysis of S-alk(en)ylcysteine S-oxides by capillary electrophoresis and HPLC. researchgate.net

Monobromobimane (mBBr): This is a thiol-specific alkylating agent used to derivatize compounds like cysteine. This process prevents unfavorable reactions such as disulfide exchange and air oxidation, allowing for accurate quantification by LC-MS/MS. nih.gov

The choice of derivatization agent depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. shimadzu.com

Table 2: Comparison of Derivatization Reagents for Amino Acid Analysis

Reagent Target Functional Group Detection Method Key Advantages Reference
o-Phthalaldehyde (OPA) Primary amines Fluorescence Rapid reaction, high sensitivity shimadzu.com
Dansyl Chloride (Dns-Cl) Primary/secondary amines Fluorescence, Mass Spectrometry Forms stable derivatives, versatile shimadzu.comresearchgate.net
Phenylisothiocyanate (PITC) Primary/secondary amines UV Absorbance Stable derivatives, well-established method shimadzu.comashs.org
FMOC-Cl Primary/secondary amines Fluorescence High sensitivity, stable derivatives researchgate.net

Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. acs.org This approach involves introducing a molecule containing a "heavy" isotope (e.g., ¹³C, ¹⁵N, or ³⁵S) into cells or an organism and then tracking the incorporation of this isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows researchers to reconstruct metabolic pathways and quantify metabolic fluxes, providing critical insights into cellular physiology and disease states. acs.org

In research related to this compound and associated pathways, isotopic labeling has been used to assess the impact of inhibitors on specific metabolic routes. For example, the effect of CPC on the transsulfuration pathway was monitored in cultured cells by tracking the transfer of a radiolabel from [³⁵S]methionine to glutathione (B108866) (GSH). nih.govosti.gov This study demonstrated that CPC effectively inhibited transsulfuration flux by 80-90%. nih.govosti.gov

Similarly, stable isotope tracers like ¹³C-labeled glucose and ¹⁵N-labeled glutamine are used to map the intricate network of glutathione metabolism. acs.org By analyzing the mass isotopologue distribution (MID) of metabolites, researchers can determine the relative contributions of different precursors to their synthesis. acs.org For instance, a ¹³C-label from glucose can be traced through glycolysis and the serine synthesis pathway into cysteine, and ultimately into glutathione. nih.gov This provides a quantitative measure of pathway activity. An older study on the related compound S-carboxymethyl-L-cysteine utilized ¹³C NMR spectroscopy to identify the full pattern of its metabolites in human urine after administration of a ¹³C-labeled analogue, leading to a significant revision of its previously accepted metabolic pathway. nih.gov

Table 3: Examples of Isotopic Labeling in Cysteine-Related Metabolic Studies

Isotope Tracer Precursor Molecule Pathway Studied Analytical Technique Reference
[³⁵S] Methionine Transsulfuration Scintillation counting nih.govosti.gov
[¹³C] Glucose Glutathione Synthesis Mass Spectrometry acs.orgnih.gov
[¹⁵N] Glutamine Glutathione Metabolism Mass Spectrometry acs.org

Role of S 3 Carboxypropyl L Cysteine in Health and Disease

S-(3-Carboxypropyl)-L-cysteine as a Biomarker

The presence and concentration of this compound in biological fluids can serve as an indicator for specific health conditions. This has positioned SCPC as a valuable biomarker in clinical and research settings.

This compound has been identified and quantified in human biological fluids, most notably in urine and serum. nih.gov Its detection is often achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). biorxiv.orgresearchgate.net For instance, untargeted LC-MS metabolomics has successfully identified S-(2-carboxypropyl)-cysteine, a related compound, as a urinary biomarker. arxiv.org The presence of these compounds in urine can be indicative of exposure to certain substances or underlying metabolic conditions. mdpi.com Studies have also detected related metabolites like N-acetyl-S-(2-carboxypropyl)-L-cysteine in urine, further highlighting the utility of urinary analysis for monitoring these compounds. unav.edud-nb.info In some cases, these metabolites have been found in individuals exposed to environmental chemicals, suggesting a role in detoxification pathways. nih.govnist.gov

Elevated levels of this compound and its conjugates are strongly associated with specific inborn errors of metabolism, particularly those affecting the valine catabolic pathway. d-nb.infooup.com Deficiencies in enzymes such as short-chain enoyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) lead to the accumulation of reactive metabolites like methacrylyl-CoA. oup.comoup.com These intermediates then conjugate with cysteine and cysteamine, forming compounds like S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine (SCPCM), which are subsequently excreted in the urine. researchgate.netresearchgate.net Therefore, the measurement of these urinary metabolites serves as a key diagnostic marker for these rare genetic disorders. d-nb.info

Leigh syndrome is a severe neurological disorder characterized by progressive neurodegeneration, often with an onset in infancy or early childhood. nih.govclevelandclinic.org A subset of Leigh syndrome cases is caused by mutations in the ECHS1 gene, leading to ECHS1 deficiency. oup.comoup.com In these patients, the urinary excretion of S-(2-carboxypropyl)cysteine and related metabolites is markedly increased. oup.comoup.com This makes the analysis of these compounds a crucial tool for the differential diagnosis of Leigh syndrome and related neurodegenerative conditions. nih.gov The identification of these specific biomarkers helps distinguish ECHS1 and HIBCH deficiencies from other causes of Leigh-like syndromes. oup.com S-(2-Carboxypropyl)-L-cysteine itself has been described as a metabolic marker for Leigh-like syndrome. medchemexpress.commedchemexpress.com

Table 1: this compound and Related Compounds as Biomarkers

CompoundBiological FluidAssociated Condition(s)Diagnostic Significance
S-(2-Carboxypropyl)-L-cysteineUrine, SerumECHS1 deficiency, HIBCH deficiency, Leigh SyndromeKey diagnostic marker
S-(2-Carboxypropyl)cysteamineUrine, SerumECHS1 deficiency, HIBCH deficiencyDiagnostic marker
N-acetyl-S-(2-carboxypropyl)-L-cysteineUrineECHS1 deficiency, Black garlic consumptionDiagnostic marker, dietary biomarker

Association with Specific Metabolic Disorders

Implications in Pathophysiological Processes

Beyond its role as a biomarker, this compound is implicated in fundamental cellular processes that are often dysregulated in disease states.

Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule that plays a critical role in a wide array of physiological processes. osti.gov The enzyme cystathionine (B15957) γ-lyase (CSE) is a key contributor to endogenous H₂S production. osti.govnih.gov this compound has been identified as a potent and selective reversible inhibitor of CSE. nih.govsigmaaldrich.com It effectively inhibits both the breakdown of cystathionine and the synthesis of H₂S from cysteine catalyzed by CSE, without significantly affecting other enzymes involved in H₂S biogenesis like cystathionine β-synthase and mercaptopyruvate sulfurtransferase. osti.govnih.gov This specific inhibition of CSE-dependent H₂S synthesis suggests that SCPC can be a valuable tool for studying the role of H₂S in various pathophysiological conditions and may serve as a scaffold for developing therapeutic agents to modulate H₂S levels. osti.govnih.gov The ability to manipulate H₂S homeostasis is of interest in various diseases where its levels are dysregulated. researchgate.net

Table 2: Inhibition of Human Cystathionine γ-lyase (CSE) by this compound (CPC)

ReactionInhibitorInhibition Constant (Ki)
γ-elimination of cystathionineCPC50 ± 3 µM
H₂S synthesis from cysteineCPC180 ± 15 µM
Data from a 2019 study published in the Journal of Biological Chemistry. nih.gov

Cysteine and its derivatives are central to cellular redox homeostasis, primarily through the synthesis of the major antioxidant glutathione (B108866) and by participating in various redox-sensitive signaling pathways. frontiersin.org Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. osti.gov While direct studies on this compound's role in oxidative stress are limited, related cysteine adducts have demonstrated antioxidant properties. For example, S-(2-carboxypropyl)-cysteamine has been shown to protect cells from oxidative damage and activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Given the structural similarity, it is plausible that SCPC could also influence antioxidant pathways, a notion supported by the general role of cysteine-containing molecules in mitigating oxidative stress. mdpi.comresearchgate.net The metabolism of sulfur-containing amino acids is intricately linked to cellular redox state and the response to oxidative challenges. frontiersin.orgspandidos-publications.com

Connection to Oxidative Stress and Antioxidant Pathways

Potential Therapeutic Avenues Involving this compound

The unique properties of this compound as a specific and reversible inhibitor of a key H₂S-producing enzyme have opened several avenues for therapeutic research and development.

This compound has been identified as a promising chemical scaffold for the design of more potent and selective inhibitors of H₂S biogenesis. osti.govnih.gov Its inhibitory action is potent and, importantly, selective for cystathionine γ-lyase (CSE). sigmaaldrich.com Structural studies have provided a clear framework for its mechanism. A 2.5 Å resolution crystal structure of human CSE in complex with the intermediate derived from CPC revealed the molecular basis for its inhibitory effect. osti.govnih.gov This structural insight is critical for rationally designing new inhibitors with improved properties.

CPC, a cystathionine analog, acts as a competitive inhibitor for both the cystathionine cleavage and cysteine cleavage reactions catalyzed by CSE. researchgate.net By forming a stable aminoacrylate intermediate with the pyridoxal-5′-phosphate (PLP) cofactor in the enzyme's active site, it effectively blocks substrate binding and catalysis. researchgate.netresearchgate.net This mechanism and chemical structure provide a foundation for developing new therapeutic agents that can precisely modulate CSE activity. osti.gov

Table 1: Inhibitory Action of this compound (CPC) on Human Cystathionine γ-lyase (CSE)

Reaction InhibitedInhibition Constant (Ki)Notes
γ-elimination of cystathionine50 ± 3 μMThe primary reaction of the transsulfuration pathway. osti.govnih.gov
H₂S synthesis from cysteine180 ± 15 μMA key reaction for producing the gasotransmitter H₂S. osti.govnih.gov

This table summarizes the reported inhibitory constants (Ki) of CPC for the different catalytic activities of human CSE. The data indicates competitive inhibition.

Modulating the production of hydrogen sulfide (H₂S) is a significant therapeutic strategy for various diseases where this gaseous signaling molecule plays a critical role. nih.gov H₂S is produced in mammals primarily by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). nih.govnih.gov The ability to selectively inhibit one of these enzymes is crucial for targeted therapy.

This compound (CPC) has emerged as a key pharmacological tool in this strategy due to its high specificity. nih.gov Research has shown that CPC selectively inhibits CSE-dependent H₂S synthesis. osti.govnih.gov Crucially, it does not inhibit the other major H₂S-producing enzymes, CBS and MST. nih.govsigmaaldrich.com This selectivity prevents off-target effects and allows for the precise modulation of the H₂S pool generated by CSE. As a reversible inhibitor, its effects can be controlled, which is a desirable feature for therapeutic agents. sigmaaldrich.comresearchgate.net By inhibiting CSE, CPC also effectively blocks the transsulfuration pathway, which is a significant source of endogenous cysteine for glutathione synthesis. nih.gov This makes CPC and its future derivatives potential candidates for treating pathologies linked to CSE overactivity. osti.gov

This compound was identified through the screening of various structural analogs of cystathionine for their ability to inhibit CSE. researchgate.net This research highlights a broader strategy of exploring substrate analogs to discover novel enzyme inhibitors. The screening of these compounds revealed varying degrees of inhibition, underscoring the specific structural requirements for effective binding and inhibition of the CSE active site.

For example, compounds like S-carboxymethyl-L-cysteine and S-(2-carboxyethyl)-L-cysteine were also tested but showed different inhibitory profiles. researchgate.net CPC was notable for its potent and selective inhibition. researchgate.net Research into related derivatives is ongoing. The development of other CSE inhibitors, such as (R)-2-oxo-N-(prop-2-yn-1-yl)thiazolidine-4-carboxamide, has been pursued through similar strategies involving semi-rational drug screening and chemical synthesis. researchgate.netnih.gov The study of these various analogs and derivatives provides valuable structure-activity relationship data, which is essential for the computational modeling and rational design of next-generation inhibitors with enhanced potency and specificity for therapeutic use. nih.govresearchgate.net

Table 2: Screening of Cystathionine Analogs as Potential CSE Inhibitors

CompoundDescription
S-Carboxymethyl-L-cysteineAn analog with a shorter side chain than CPC. nih.govresearchgate.net
S-(2-Carboxyethyl)-L-cysteineAn analog with a shorter side chain than CPC. nih.govresearchgate.net
This compound (CPC) Identified as a potent and selective competitive inhibitor of CSE. researchgate.net
DL-2-Aminosuberic acidA dicarboxylic amino acid analog. nih.govresearchgate.net
LanthionineA thioether amino acid similar in structure to cystathionine. nih.gov

This table lists some of the compounds structurally similar to cystathionine that were screened as potential CSE inhibitors, leading to the identification of CPC's efficacy.

Future Directions and Emerging Research Areas

Comprehensive In Vivo Studies on S-(3-Carboxypropyl)-L-cysteine Metabolism and Function

Future research will need to prioritize comprehensive in vivo studies to fully understand the metabolic fate and physiological functions of this compound. While its effects on cultured cells have been documented, showing an inhibition of transsulfuration flux, its journey through a living organism remains largely unmapped. normalesup.orgnih.gov Key areas for investigation will include its absorption, distribution, metabolism, and excretion (ADME) profile. A related compound, S-(2-carboxypropyl)-L-cysteine, has been identified as a urinary metabolite after the consumption of onions, suggesting that carboxyalkylcysteine derivatives can be absorbed and processed by the body. arxiv.org Furthermore, its N-acetylated form, N-acetyl-S-(2-carboxypropyl)-L-cysteine, has also been detected in urine following the ingestion of black garlic, indicating a potential metabolic pathway. nih.gov Understanding the specific metabolic transformations of this compound is crucial for determining its bioavailability and identifying any active metabolites.

Advanced Structural and Mechanistic Investigations of this compound Enzyme Interactions

The interaction between this compound and cystathionine (B15957) γ-lyase (CSE) has been a focal point of current research. Studies have revealed that CPC is a potent and selective reversible inhibitor of CSE, targeting both the cystathionine and cysteine cleavage reactions. sigmaaldrich.comnih.gov A significant breakthrough in understanding this interaction was the determination of the 2.5 Å resolution crystal structure of human CSE in complex with a CPC-derived aminoacrylate intermediate. normalesup.orgnih.govosti.gov This has provided a detailed structural framework for its inhibitory mechanism.

Future investigations should aim to build upon this foundation through more advanced structural and mechanistic studies. This could involve the use of cutting-edge techniques such as cryo-electron microscopy (cryo-EM) to capture dynamic conformational changes in the enzyme upon inhibitor binding. Furthermore, computational modeling and simulation studies could provide deeper insights into the binding kinetics and thermodynamics of the CPC-CSE interaction. nih.gov While CPC has been shown to spare other key enzymes in H2S biogenesis like cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST), exploring its potential off-target interactions with other enzymes will be crucial for a complete understanding of its biological activity. normalesup.orgnih.gov

Table 1: Kinetic Parameters of this compound (CPC) Inhibition of Human Cystathionine γ-lyase (CSE)

ReactionInhibition Constant (Ki)
γ-elimination of cystathionine50 ± 3 µM
H2S synthesis from cysteine180 ± 15 µM

Data sourced from Yadav et al. (2019). normalesup.orgnih.gov

Development of Novel Analytical Tools for this compound Profiling

The ability to accurately detect and quantify this compound and its metabolites in biological samples is paramount for advancing research in this area. Current methods largely rely on established techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov While effective, the development of novel analytical tools could offer enhanced sensitivity, specificity, and throughput.

An exciting avenue for future development is the creation of genetically encoded biosensors. Such biosensors, which have been successfully developed for L-cysteine, could be engineered to specifically recognize this compound, enabling real-time monitoring of its concentration within living cells. nih.gov This would provide invaluable insights into its cellular uptake, trafficking, and metabolism. Additionally, the development of novel immunoassays or sophisticated mass spectrometry imaging techniques could allow for the precise localization of CPC within tissues, shedding light on its distribution and target organs in vivo. The identification of N-acetyl-S-(2-carboxypropyl)-cysteine as a biomarker for onion and garlic consumption highlights the potential for using CPC derivatives as markers for dietary intake or exposure to certain compounds. arxiv.orgnih.gov

Exploration of this compound in Diverse Biological Systems

The occurrence and function of this compound and related compounds are not limited to mammals. For instance, S-alk(en)yl cysteine sulfoxides, which are structurally related, are well-known flavor precursors in Allium species like onions and garlic. ashs.orgspandidos-publications.com The biosynthesis of these compounds involves intermediates such as S-2-carboxypropyl glutathione (B108866), suggesting a role for carboxypropyl-cysteine derivatives in plant biochemistry. ashs.org Specifically, S-(2-carboxypropyl)-cysteine has been identified in onions. arxiv.org

Future research should extend to a broader range of biological systems to uncover the diverse roles of this compound in nature. Investigating its presence and function in various plants, microorganisms, and marine organisms could reveal novel metabolic pathways and ecological functions. For example, understanding its role in bacterial sulfur metabolism could have implications for microbiology and biotechnology. normalesup.org A recent study identified a structural isomer, 3-[(2-aminoethyl)sulfanyl]butanoic acid, as a gender-specific biomarker in chicken embryos, highlighting the potential for discovering novel roles for such compounds in non-mammalian species.

Translational Research on this compound-Related Interventions

The potent and selective inhibition of CSE by this compound makes it a promising candidate for translational research, particularly in the context of diseases where H2S is dysregulated. As CSE is a potential target for modulating H2S levels under pathophysiological conditions, CPC could serve as a scaffold for the development of more potent and specific inhibitors. normalesup.orgnih.govresearchgate.net

Future preclinical studies should focus on evaluating the therapeutic potential of CPC and its derivatives in animal models of various diseases, such as those involving inflammation, cardiovascular dysfunction, or certain types of cancer where H2S metabolism is implicated. The development of CPC-based interventions could offer novel therapeutic strategies. Furthermore, its potential as a biomarker, particularly its N-acetylated metabolites, could be explored for diagnostic or prognostic purposes in human health. arxiv.org The journey from a promising inhibitor to a clinical intervention is long, but the unique properties of this compound make it a compelling subject for continued translational research.

Q & A

Q. What are the optimal storage conditions for S-(3-Carboxypropyl)-L-cysteine to ensure long-term stability in laboratory settings?

this compound should be stored as a solid powder at -20°C for up to 3 years or 4°C for 2 years. For solutions, store at -80°C (6 months) or -20°C (1 month) to minimize degradation. Avoid repeated freeze-thaw cycles, and ensure airtight containers to prevent moisture absorption or oxidation .

Q. What solvents are recommended for dissolving this compound in experimental setups?

The compound is typically soluble in DMSO (dimethyl sulfoxide). If solubility issues arise, alternative solvents include water, ethanol, or DMF (dimethylformamide). For in vivo studies, prepare stock solutions in DMSO and dilute with PBS or saline to avoid precipitation. Ensure final DMSO concentrations ≤0.1% for biocompatibility .

Q. What synthetic routes are available for this compound, and how do they compare in yield and purity?

The compound is synthesized via nucleophilic substitution using L-cysteine and 3-bromobutyric acid under mild alkaline conditions. Alternative methods employ coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to enhance yield. Purification via column chromatography (e.g., C18 reverse-phase) or recrystallization achieves >95% purity. Comparative studies show DCC-based methods yield ~80% purity, while bromoacid routes require post-synthetic carboxylation steps .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies arise from pH-dependent ionization of the carboxyl and thiol groups. For example, solubility in water increases at pH >7 due to deprotonation. Validate solubility using HPLC-UV or LC-MS to quantify dissolved fractions. Adjust solvent polarity or use co-solvents (e.g., acetonitrile-water gradients) for recalcitrant samples .

Q. What analytical methods are most effective for quantifying this compound in biological matrices (e.g., tissue homogenates)?

Liquid chromatography with ODS columns (e.g., Zorbax) and UV detection at 375 nm provides sensitivity down to 0.1 µg/mL. For complex matrices, use step-gradient elution (e.g., 0.01 M acetate buffer pH 3.65 with 4–6% acetonitrile). Post-column derivatization with Ellman’s reagent enhances thiol-group detection .

Q. How do structural modifications (e.g., carboxyl chain length) alter the biochemical activity of this compound?

Comparative studies with analogs like S-(1-carboxyethyl)-L-cysteine show that elongation of the carboxyl chain (e.g., 3-carboxypropyl vs. 2-carboxyethyl) enhances metal chelation capacity but reduces membrane permeability. Use molecular docking or isothermal titration calorimetry to quantify interactions with target enzymes (e.g., glutathione synthetase) .

Q. What strategies mitigate oxidative degradation of this compound during long-term experiments?

Degradation is minimized by:

  • Storing under argon or nitrogen to prevent thiol oxidation.
  • Adding antioxidants (e.g., 1 mM EDTA or 0.1% ascorbic acid).
  • Avoiding exposure to UV light or high temperatures (>25°C). Monitor stability via HPLC-MS to detect disulfide byproducts .

Methodological Guidance

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture and oxygen during coupling reactions. Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/methanol 4:1) .
  • In Vivo Dosing : For animal studies, administer via intraperitoneal injection (10 mg/kg in PBS) or oral gavage (20 mg/kg in 0.5% methylcellulose). Validate bioavailability using plasma LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.